molecular formula C8H5Cl2N B12434650 2,6-Dichloro-3-methylbenzonitrile

2,6-Dichloro-3-methylbenzonitrile

Katalognummer: B12434650
Molekulargewicht: 186.03 g/mol
InChI-Schlüssel: XHIYXLRMRWWCFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-3-methylbenzonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a herbicide and as a building block in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 2,6-dichlorotoluene with a suitable nitrile source under specific conditions. For instance, the reaction of 2,6-dichlorotoluene with sodium cyanide in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods using ionic liquids as recycling agents have been explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: 2,6-Dichloro-3-methylbenzylamine.

    Oxidation: 2,6-Dichloro-3-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-methylbenzonitrile has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its effects on cellular processes and potential use in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used as a herbicide to control weed growth in agricultural settings

Wirkmechanismus

The primary mechanism of action of 2,6-Dichloro-3-methylbenzonitrile as a herbicide involves the inhibition of cellulose synthesis in plants. This compound interferes with the formation of cellulose, leading to weakened cell walls and ultimately causing the death of young seedlings. The molecular targets include enzymes involved in the cellulose biosynthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group in specific positions allows for unique reactivity and applications compared to other similar compounds .

Eigenschaften

Molekularformel

C8H5Cl2N

Molekulargewicht

186.03 g/mol

IUPAC-Name

2,6-dichloro-3-methylbenzonitrile

InChI

InChI=1S/C8H5Cl2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3

InChI-Schlüssel

XHIYXLRMRWWCFY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Cl)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.